(S)-1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol
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Overview
Description
(S)-1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol is a chiral compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with methoxy-substituted aldehydes or ketones, followed by reduction to introduce the ethanol group. The reaction conditions often include the use of catalysts such as nickel or palladium and solvents like dimethylformamide (DMF) or ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (S)-1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the benzimidazole ring or the methoxy group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium on carbon (Pd/C).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group may yield the corresponding aldehyde or acid, while substitution of the methoxy group can introduce various functional groups.
Scientific Research Applications
(S)-1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of (S)-1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
1H-benzo[d]imidazole: The parent compound without the methoxy and ethanol groups.
2-Phenyl-1H-benzo[d]imidazole: A derivative with a phenyl group at the 2-position.
6-Chloro-1H-benzo[d]imidazole: A derivative with a chloro group at the 6-position.
Comparison: (S)-1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol is unique due to the presence of both the methoxy and ethanol groups, which confer distinct chemical and biological properties. The methoxy group can enhance its solubility and bioavailability, while the ethanol group can introduce chirality, potentially leading to enantioselective interactions with biological targets .
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
(1S)-1-(6-methoxy-1H-benzimidazol-2-yl)ethanol |
InChI |
InChI=1S/C10H12N2O2/c1-6(13)10-11-8-4-3-7(14-2)5-9(8)12-10/h3-6,13H,1-2H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
JQWUCRAPWREFES-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=NC2=C(N1)C=C(C=C2)OC)O |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)OC)O |
Origin of Product |
United States |
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